Cyclohexylguanidine monohydrochloride

説明

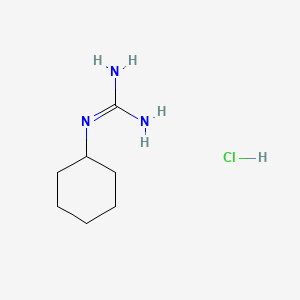

Cyclohexylguanidine monohydrochloride (CAS: 2498-47-7) is a guanidine derivative where a cyclohexyl group is attached to the guanidine backbone, forming a hydrochloride salt. Its molecular formula is C₇H₁₄N₃·HCl, and it is recognized by multiple synonyms, including 1-Cyclohexylguanidine hydrochloride and N-Cyclohexylguanidine hydrochloride . The compound is structurally characterized by a planar guanidine moiety, which is highly basic, and a cyclohexyl substituent that enhances lipophilicity. This modification influences its solubility, reactivity, and interaction with biological targets, making it relevant in organic synthesis, pharmaceutical intermediates, and biochemical research.

特性

IUPAC Name |

2-cyclohexylguanidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N3.ClH/c8-7(9)10-6-4-2-1-3-5-6;/h6H,1-5H2,(H4,8,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYNCIRCAXCMTCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N=C(N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50179694 | |

| Record name | Cyclohexylguanidine monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50179694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2498-47-7 | |

| Record name | Guanidine, N-cyclohexyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2498-47-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexylguanidine monohydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002498477 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexylguanidine monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50179694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexylguanidine monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.902 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

生物活性

Cyclohexylguanidine monohydrochloride (CHG) is a compound that has garnered interest in the field of pharmacology due to its biological activity, particularly as a sigma receptor ligand. This article details its biological activity, mechanisms of action, relevant case studies, and research findings.

Overview of this compound

Cyclohexylguanidine is primarily known for its role as a sigma receptor agonist. Sigma receptors are a class of proteins that play significant roles in various physiological processes, including modulation of neurotransmitter systems and the regulation of ion channels.

The biological activity of cyclohexylguanidine is largely attributed to its interaction with sigma receptors, particularly the sigma-1 subtype. This interaction influences several cellular pathways:

- Calcium Signaling : CHG modulates calcium influx through ion channels, which can affect neurotransmitter release and neuronal excitability.

- Neuroprotection : By activating sigma receptors, CHG has shown potential neuroprotective effects in models of neurodegeneration.

- Pain Modulation : The compound may also play a role in pain pathways, providing insights into its potential use in analgesic therapies.

Biological Activity Data

The following table summarizes key biological activities and effects associated with this compound:

Case Studies

Several studies have investigated the effects of cyclohexylguanidine in various contexts:

-

Neuroprotection in Ischemic Models :

- A study demonstrated that CHG administration significantly reduced neuronal damage following ischemic injury in rodent models. The neuroprotective effect was attributed to sigma-1 receptor activation, which enhanced cellular survival pathways.

-

Pain Management in Animal Models :

- Research involving chronic pain models showed that cyclohexylguanidine could reduce pain behaviors. The mechanism was linked to its action on sigma receptors, suggesting potential therapeutic applications in managing chronic pain conditions.

-

Cognitive Enhancement Studies :

- In cognitive impairment models, CHG was observed to improve memory and learning capabilities, indicating its role in enhancing cognitive functions potentially through modulation of cholinergic systems.

Research Findings

Recent findings highlight the diverse biological activities of cyclohexylguanidine:

- In vitro Studies : Laboratory studies indicate that CHG can influence cell signaling pathways involved in apoptosis and cell survival, reinforcing its potential as a therapeutic agent.

- Pharmacological Profiles : The compound exhibits a unique pharmacological profile that distinguishes it from traditional opioid analgesics, making it a candidate for developing non-opioid pain relief medications.

類似化合物との比較

Guanidine Hydrochloride

- Chemical Structure : Guanidine hydrochloride (C₅H₉N₃·HCl) lacks the cyclohexyl group, consisting solely of a protonated guanidine core .

- Properties :

- Solubility : Highly water-soluble (>10 M at 25°C), making it a common protein denaturant.

- Basicity : pKa ~13.6, slightly lower than cyclohexylguanidine due to the absence of electron-donating cyclohexyl substituents.

- Applications: Used in protein unfolding studies, RNA/DNA purification, and as a chaotropic agent.

1-(2-Ethylhexyl)biguanide Monohydrochloride

- Chemical Structure : Features a biguanide core (two linked guanidine groups) with a branched 2-ethylhexyl chain (C₁₀H₂₃N₅·HCl) .

- Properties :

- Lipophilicity : Higher than cyclohexylguanidine due to the bulky 2-ethylhexyl group.

- Basicity : Enhanced basicity from dual guanidine moieties (pKa ~14.2).

- Applications : Primarily explored in antimicrobial and antidiabetic research. The biguanide structure enables metal coordination, a feature absent in cyclohexylguanidine .

DL-Histidine Monohydrochloride Monohydrate

- Chemical Structure: An amino acid derivative (C₆H₁₀N₃O₂·HCl·H₂O) with an imidazole side chain, distinct from the guanidine family .

- Properties :

- Solubility : Moderate in water (~50 g/L), lower than guanidine salts.

- Functionality : Acts as a buffer and metal chelator.

- Applications : Used in cell culture media and peptide synthesis. Unlike cyclohexylguanidine, it participates in enzymatic and signaling pathways due to its histidine moiety .

Data Table: Key Properties of Cyclohexylguanidine and Analogues

Research Findings and Functional Insights

- Cyclohexylguanidine vs. Guanidine HCl : The cyclohexyl group in cyclohexylguanidine reduces water solubility compared to guanidine HCl but improves membrane permeability, making it suitable for lipid-rich environments .

- Biguanide vs. Monoguanidine: Biguanides like 1-(2-ethylhexyl)biguanide exhibit dual protonation sites, enabling stronger interactions with biological targets (e.g., bacterial cell walls) .

- Amino Acid Derivatives: DL-Histidine’s buffering capacity and metal-binding properties are functionally distinct from guanidine derivatives, limiting direct comparability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。